5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: N/A; molecular formula: C₁₃H₁₁FO₄) is a Meldrum’s acid derivative synthesized via the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-fluorobenzaldehyde in ethanol . The compound features a 1,3-dioxane ring adopting an envelope conformation, with the fluorobenzylidene substituent attached at the C5 position . The fluorine atom at the para position of the benzylidene group introduces electron-withdrawing effects, influencing the compound’s electronic properties and intermolecular interactions. Its crystal structure is stabilized by weak C–H⋯O hydrogen bonds, forming a supramolecular network .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYWFUACSYOCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Meldrum’s Acid Derivatives with 4-Fluorobenzaldehyde
One of the most straightforward and widely reported methods involves the condensation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 4-fluorobenzaldehyde, typically under basic or catalytic conditions:
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- Solvent: Ethanol or ethanol-water mixtures
- Catalyst: Acidic or basic catalysts such as piperidine or sodium ethoxide
- Temperature: Room temperature to mild heating (~50°C)
- Duration: Several hours (commonly overnight)
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- Meldrum’s acid reacts with 4-fluorobenzaldehyde via a Knoevenagel-type condensation, forming the corresponding benzylidene derivative.
- The reaction is often monitored via TLC, and the product purified by recrystallization from ethanol or methanol.
Nucleophilic Substitution on Meldrum’s Acid Derivatives
Another common approach involves the substitution of Meldrum’s acid with halogenated derivatives, such as 4-fluorobenzyl bromide:
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- Reagents: Potassium carbonate (K₂CO₃) as base
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated, typically around 80–100°C
- Duration: Several hours to overnight
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- Meldrum’s acid is deprotonated with potassium carbonate, generating a nucleophilic enolate.
- The enolate then reacts with 4-fluorobenzyl bromide via nucleophilic substitution, attaching the fluorobenzyl group to the Meldrum’s acid core.
- The resulting intermediate can be further cyclized or functionalized to yield the target compound.
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- The use of potassium carbonate in DMF has been documented as an effective method for such substitutions, leading to high yields of the desired fluorinated derivatives.
Condensation of Meldrum’s Acid with 4-Fluorobenzaldehyde in Ethanol
This method involves a simple condensation reaction:
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- Meldrum’s acid is reacted with 4-fluorobenzaldehyde in ethanol under reflux.
- The reaction proceeds via the formation of a benzylidene derivative.
- Crystallization from ethanol yields the pure product.
Advanced Synthetic Strategies
Recent research has explored more sophisticated routes such as:
- Organocatalyst-assisted arylation : Using catalysts to facilitate aryl-iodonium or aryl-bromide coupling with Meldrum’s acid derivatives.
- Multistep syntheses involving halogenation, oxidation, and substitution : For instance, the preparation of derivatives with additional functional groups at the benzyl position.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Knoevenagel condensation | Meldrum’s acid + 4-fluorobenzaldehyde | Catalysts (piperidine) | Ethanol | Room temp to 50°C | ~97-99% | Crystallization from ethanol |
| Nucleophilic substitution | Meldrum’s acid + 4-fluorobenzyl bromide | K₂CO₃ | DMF | 80–100°C | High | Effective for benzyl substitution |
| Reflux condensation | Meldrum’s acid + 4-fluorobenzaldehyde | None | Ethanol | Reflux | ~95% | Simple, scalable |
Research Findings and Notes
- The condensation of Meldrum’s acid with aromatic aldehydes, especially 4-fluorobenzaldehyde, is a well-established route, producing stable benzylidene derivatives with characterized crystal structures.
- The nucleophilic substitution approach using halogenated benzyl derivatives offers a versatile pathway for functionalization, enabling further derivatization for medicinal chemistry applications.
- The choice of solvent and reaction conditions significantly influences yield and purity, with ethanol and DMF being the most common solvents.
- Crystallographic studies confirm the envelope conformation of the dioxane ring and the stability of the synthesized compounds via intermolecular hydrogen bonds.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace the fluorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has the molecular formula and a molecular weight of 252.24 g/mol. The compound features a dioxane ring structure which contributes to its chemical reactivity and stability. Its synthesis typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-fluorobenzaldehyde in ethanol, resulting in a compound that exhibits unique properties due to the presence of the fluorine atom .
Medicinal Chemistry
The compound's fluorinated structure enhances its biological activity and selectivity in medicinal applications. Fluorine substitution is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and lipophilicity.
Case Studies:
- Anticancer Activity : Research has indicated that derivatives of dioxane compounds can exhibit significant anticancer properties. For instance, studies on similar dioxane derivatives have shown efficacy against various cancer cell lines .
- Antimicrobial Properties : Fluorinated compounds often display enhanced antimicrobial activity. Preliminary studies suggest that this compound could serve as a scaffold for developing new antimicrobial agents .
Organic Synthesis
This compound is utilized as a versatile intermediate in organic synthesis. Its structure allows for various transformations that are valuable in creating complex molecules.
Applications:
- Knoevenagel Condensation : This compound can participate in Knoevenagel condensation reactions to form carbon-carbon bonds efficiently. This reaction is crucial for synthesizing larger organic molecules used in pharmaceuticals and agrochemicals .
- Synthesis of Heterocycles : The compound serves as a precursor for synthesizing heterocyclic compounds that are important in drug discovery .
Materials Science
In materials science, fluorinated compounds are often incorporated into polymers to enhance their thermal and chemical stability.
Applications:
- Polymer Additives : Research indicates that incorporating this compound into polymer matrices can improve the mechanical properties and resistance to solvents .
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity. The dioxane ring structure allows for the formation of stable complexes with metal ions, which can influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Properties :
- Electron-Withdrawing Groups (e.g., 4-Fluoro) : Increase electrophilicity at the C5 position, enhancing reactivity in nucleophilic additions .
- Electron-Donating Groups (e.g., 4-Methoxy) : Stabilize the benzylidene moiety via resonance, reducing susceptibility to hydrolysis .
- Hydrogen-Bonding Groups (e.g., 4-Hydroxy): Promote intermolecular O–H⋯O interactions, improving crystallinity but reducing solubility in nonpolar solvents .
Crystallographic and Conformational Analysis
X-ray diffraction studies reveal distinct conformational preferences:
The envelope conformation in fluorinated derivatives minimizes steric clashes, while the twisted boat in hydroxy analogs accommodates hydrogen-bonded dimers .
Biological Activity
Overview
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound belonging to the dioxane derivative class. Its unique structure, characterized by a fluorobenzyl group attached to a dioxane ring, imparts distinctive chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.
The molecular formula for this compound is , and it has a molecular weight of 250.24 g/mol. The presence of the fluorine atom enhances the compound's stability and reactivity compared to its chlorinated or brominated analogs.
Synthesis
The synthesis typically involves the reaction of 4-fluorobenzyl bromide with a dioxane precursor under controlled conditions. Common methods include using potassium carbonate in dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The fluorobenzyl moiety may enhance interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For instance, related compounds have shown inhibitory effects on cell proliferation in HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cell lines with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 1.7 |
| A375 | 0.87 | |
| HCT116 | 0.55 |
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The fluorobenzyl group may modulate enzyme activity and receptor interactions, influencing various biochemical pathways. Additionally, the dioxane ring can form stable complexes with metal ions which may further affect cellular processes .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition correlated with reduced tumor growth rates in xenograft models .
- Antimicrobial Efficacy : Research indicated that similar dioxane derivatives showed potent activity against various bacterial strains, suggesting that modifications in the benzyl group can significantly influence antimicrobial potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
